molecular formula C12H13F3N2O4S B6241741 2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate CAS No. 152482-21-8

2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate

Cat. No.: B6241741
CAS No.: 152482-21-8
M. Wt: 338.30 g/mol
InChI Key: IIRZJKBNYXQMOK-UHFFFAOYSA-M
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Description

2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C12H13F3N2O4S. It is a salt formed from the combination of 2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium and trifluoromethanesulfonate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate typically involves the reaction of 2-acetyl-1,3-dimethyl-1H-benzo[d]imidazole with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate involves its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The trifluoromethanesulfonate group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride
  • 1,3-dimethyl-1H-benzo[d]imidazol-3-ium iodide

Uniqueness

Compared to similar compounds, 2-acetyl-1,3-dimethyl-1H-1,3-benzodiazol-3-ium trifluoromethanesulfonate exhibits unique properties such as enhanced solubility and stability due to the presence of the trifluoromethanesulfonate group. This makes it particularly valuable in applications requiring high stability and solubility .

Properties

CAS No.

152482-21-8

Molecular Formula

C12H13F3N2O4S

Molecular Weight

338.30 g/mol

IUPAC Name

1-(1,3-dimethylbenzimidazol-3-ium-2-yl)ethanone;trifluoromethanesulfonate

InChI

InChI=1S/C11H13N2O.CHF3O3S/c1-8(14)11-12(2)9-6-4-5-7-10(9)13(11)3;2-1(3,4)8(5,6)7/h4-7H,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

IIRZJKBNYXQMOK-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=[N+](C2=CC=CC=C2N1C)C.C(F)(F)(F)S(=O)(=O)[O-]

Purity

95

Origin of Product

United States

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